BenchChemオンラインストアへようこそ!

Cisapride monohydrate

Cardiac safety pharmacology hERG liability screening Proarrhythmia risk assessment

Cisapride monohydrate (CAS 260779-88-2) is the definitive hERG liability positive control—the most potent hERG blocker among GI prokinetic 5-HT₄ agonists (IC₅₀: 16.4–240 nM, rank order: cisapride > renzapride > prucalopride > mosapride). Unlike selective agonists (velusetrag, TD-8954), cisapride's pronounced hERG inhibition and non-selective 5-HT₁/5-HT₂ activity make it the gold-standard reference for cardiac safety profiling under ICH S7B guidelines. Supplied as monohydrate crystalline solid with USP-grade specifications (water content 3.4–4.0%, assay 99.0–101.0% anhydrous basis), ensuring precise molar dosing and regulatory-compliant data generation for automated patch-clamp, radioligand binding, and fluorescence-based hERG screening platforms.

Molecular Formula C23H31ClFN3O5
Molecular Weight 484.0 g/mol
CAS No. 260779-88-2
Cat. No. B1588408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCisapride monohydrate
CAS260779-88-2
Molecular FormulaC23H31ClFN3O5
Molecular Weight484.0 g/mol
Structural Identifiers
SMILESCOC1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=C(C=C3)F.O
InChIInChI=1S/C23H29ClFN3O4.H2O/c1-30-21-13-19(26)18(24)12-17(21)23(29)27-20-8-10-28(14-22(20)31-2)9-3-11-32-16-6-4-15(25)5-7-16;/h4-7,12-13,20,22H,3,8-11,14,26H2,1-2H3,(H,27,29);1H2/t20-,22+;/m1./s1
InChIKeyQBYYXIDJOFZORM-LBPAWUGGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySparingly soluble in methanol. Soluble in acetone
Practically insoluble in water.
1.20e-02 g/L

Cisapride Monohydrate Procurement Guide: 5-HT4 Agonist with Defined hERG Liability Profile


Cisapride monohydrate (CAS 260779-88-2) is a substituted benzamide derivative that functions as a 5-HT₄ serotonin receptor agonist and a human ether-à-go-go-related gene (hERG) potassium channel inhibitor [1]. It was developed as a gastrointestinal prokinetic agent to stimulate motility throughout the GI tract via facilitation of acetylcholine release from myenteric plexus neurons [2]. The compound exists as a monohydrate crystalline solid with molecular formula C₂₃H₂₉ClFN₃O₄·H₂O and molecular weight 483.97 g/mol [3]. Importantly, cisapride was withdrawn from the U.S. market due to proarrhythmic effects mediated by potent hERG channel blockade, and its contemporary scientific utility resides primarily in its role as a well-characterized reference compound for hERG liability screening and cardiac safety pharmacology studies [4].

Cisapride Monohydrate: Why Simple 5-HT4 Agonist Substitution Is Scientifically Invalid


Substitution among 5-HT₄ receptor agonists without rigorous experimental justification is unsound because these compounds exhibit profound pharmacological divergence in their off-target profiles, particularly regarding cardiac ion channel interactions. Despite sharing the 5-HT₄ agonist mechanism, members of this class demonstrate a greater than 100-fold difference in hERG potassium channel inhibitory potency, which translates directly to divergent proarrhythmic potential [1]. Cisapride monohydrate occupies a unique position as the most potent hERG blocker among gastrointestinal prokinetic 5-HT₄ agonists (rank order of hERG inhibition potency: cisapride > renzapride > prucalopride > mosapride) [1]. Furthermore, cisapride lacks 5-HT₄ receptor subtype selectivity and exhibits significant affinity for 5-HT₁ and 5-HT₂ receptor subtypes, distinguishing it from newer generation selective agonists such as velusetrag and TD-8954 [2]. These quantitative differences in both target selectivity and cardiac safety liability render class-based generic substitution scientifically indefensible for experimental protocols requiring defined pharmacological activity.

Cisapride Monohydrate Quantitative Differentiation Evidence: Comparator-Based Analysis


hERG Channel Inhibition Potency: Cisapride vs. Prucalopride, Renzapride, and Mosapride

In a direct head-to-head comparison of four 5-HT₄ receptor agonists on cloned hERG channels expressed in COS-7 cells using whole-cell patch-clamp electrophysiology, cisapride inhibited hERG currents with an IC₅₀ of 2.4 × 10⁻⁷ M (240 nM), whereas prucalopride exhibited a 20-fold lower potency with an IC₅₀ of 5.7 × 10⁻⁶ M (5.7 µM) [1]. Renzapride demonstrated intermediate potency (IC₅₀ = 1.8 µM), and mosapride produced no significant inhibition of recombinant hERG current at tested concentrations [1]. A separate study using CHO-K1 cells stably expressing hERG reported cisapride IC₅₀ values of 16.4 nM at 20–22°C and 23.6 nM at 37°C, confirming high-affinity blockade under physiological conditions [2].

Cardiac safety pharmacology hERG liability screening Proarrhythmia risk assessment

5-HT4 Receptor Agonist Potency: Cisapride vs. Tegaserod and Mosapride in Functional Assays

Cisapride activates the 5-HT₄ receptor with an EC₅₀ of 140 nM in functional assays . In a comparative in vivo pharmacodynamic study evaluating colonic transit in guinea pigs, the rank order of prokinetic potencies for subcutaneous administration was TD-5108 > tegaserod > cisapride > mosapride [1]. In rat esophageal relaxation models, cisapride demonstrated measurable but lower potency compared to newer generation agonists: following intravenous dosing, TD-5108 was approximately 2-fold less potent than tegaserod but 6-fold more potent than cisapride and 86-fold more potent than mosapride; after intraduodenal administration, TD-5108 was 9-fold more potent than tegaserod and 18-fold more potent than cisapride [1].

5-HT4 receptor pharmacology Gastrointestinal prokinetic screening Receptor binding assays

Receptor Selectivity Profile: Cisapride vs. Selective 5-HT4 Agonists Velusetrag and TD-8954

Cisapride lacks selectivity for the 5-HT₄ receptor and exhibits significant affinity for 5-HT₁ and 5-HT₂ receptor subtypes [1]. In contrast, newer generation 5-HT₄ receptor agonists such as velusetrag and TD-8954 demonstrate high selectivity for the 5-HT₄ receptor with no significant off-target actions identified at 5-HT₁ or 5-HT₂ subtypes, nor at hERG potassium channels, nor in coronary artery tone or platelet aggregation assays [1]. While cisapride potently inhibited hERG channel currents in the same study, velusetrag and TD-8954 showed no such inhibition [1].

Receptor selectivity profiling Off-target pharmacology Serotonin receptor subtype characterization

Cardiac Action Potential Prolongation: Cisapride vs. Renzapride

In an in vitro cardiac conductivity study using sheep isolated Purkinje fibers, cisapride at 1 µM prolonged the cardiac action potential duration, whereas renzapride at 0.2 µM and 2 µM produced no alteration in action potential duration, and renzapride at 20 µM shortened the action potential duration [1]. The same study reported that cisapride was a 1000-fold more potent inhibitor of hERG channels in HEK293 cells compared to renzapride [1]. In a clinical electrocardiographic study, renzapride at therapeutic doses (4 mg and 20 mg) produced no clinically or statistically significant prolongation of QTci compared with placebo [1].

Cardiac electrophysiology Action potential duration Proarrhythmia screening

Monohydrate Form Characterization: Analytical Specification Differentiation

Cisapride monohydrate (CAS 260779-88-2) is distinguished from anhydrous cisapride (CAS 81098-60-4) by its defined water content specification of 3.4% to 4.0% w/w as determined by USP Method I [1]. The USP monograph specifies that cisapride monohydrate contains not less than 99.0% and not more than 101.0% of C₂₃H₂₉ClFN₃O₄ calculated on the anhydrous basis [1]. Commercial vendors specify purity ≥98% by HPLC with nonaqueous titration confirmation, and specific rotation between -1.0° and +1.0° (c=1, CHCl₃) .

Analytical chemistry Quality control Reference standard procurement

QT Prolongation and Torsades de Pointes Risk: Cisapride vs. Domperidone and Metoclopramide

Cisapride is a potent blocker of hERG currents, and serious cardiac arrhythmias and deaths from torsades de pointes and ventricular fibrillation have been reported in patients taking cisapride, leading to its market withdrawal [1]. In a comparative study evaluating hERG channel blockade in HEK 293 cells, domperidone inhibited hERG currents with an IC₅₀ of 57.0 nM and Hill coefficient of 0.99, whereas metoclopramide exhibited an IC₅₀ of 5.4 µM with a Hill coefficient of 0.95 [1]. The study notes that the potency for hERG current block is approximately 100-fold lower for metoclopramide compared to domperidone, though both differ mechanistically from cisapride in their voltage-dependent binding characteristics [1].

Cardiotoxicity screening QT prolongation Torsades de pointes

Cisapride Monohydrate: Evidence-Based Procurement Application Scenarios


Positive Control for hERG Channel Inhibition and Cardiac Safety Screening Assays

Cisapride monohydrate is optimally deployed as a positive control compound in hERG liability screening assays, including automated patch-clamp platforms, radioligand binding assays (e.g., [³H]dofetilide displacement), and fluorescence-based membrane potential assays. Its well-characterized hERG IC₅₀ values—ranging from 16.4 nM to 240 nM depending on cell line and temperature conditions—provide a robust benchmark for assay validation and inter-laboratory reproducibility [1]. The compound's rank as the most potent hERG blocker among 5-HT₄ agonists (cisapride > renzapride > prucalopride > mosapride) [1] ensures clear signal differentiation from negative controls. Procurement of cisapride monohydrate with documented purity ≥98% and USP-grade water content specification (3.4–4.0%) is essential for generating regulatory-compliant cardiac safety data under ICH S7B guidelines [2].

Reference Standard for QT Prolongation and Proarrhythmia Model Development

Cisapride monohydrate serves as a validated reference standard for establishing in vitro and in vivo models of drug-induced QT prolongation and torsades de pointes. At 1 µM, cisapride reliably prolongs cardiac action potential duration in sheep Purkinje fibers [3], and at 100 nM, it prolongs corrected field potential duration (FPDc) by 5–20% in human embryonic stem cell-derived cardiomyocyte clusters [4]. In guinea pig whole-heart preparations, cisapride produces dose-dependent hERG current inhibition (IC₅₀ = 32.63 ± 3.71 nM) and, when combined with low Mg²⁺/K⁺ conditions, induces action potential triangulation, dispersion, and ventricular tachycardia [5]. These reproducible electrophysiological effects make cisapride monohydrate indispensable for validating new proarrhythmia models and screening compounds for torsadogenic potential.

5-HT4 Receptor Pharmacology Research Requiring Non-Selective Agonist Baseline

For researchers investigating serotonin receptor subtype pharmacology, cisapride monohydrate provides a well-documented non-selective 5-HT₄ agonist with defined activity at 5-HT₁ and 5-HT₂ receptors [6]. With an EC₅₀ of 140 nM at the 5-HT₄ receptor, cisapride enables dose-response characterization in GI motility assays, including guinea pig colonic transit and rat esophageal relaxation models [7]. Its moderate in vivo potency (18-fold less potent than TD-5108 following intraduodenal administration) [7] provides a useful comparator baseline when evaluating novel prokinetic candidates. The monohydrate form is preferred for in vivo studies requiring precise molar dosing calculations, as the defined water content eliminates hydration-state ambiguity that could confound pharmacokinetic interpretation .

Analytical Method Development and Validation Reference Material

Cisapride monohydrate meeting USP monograph specifications (assay 99.0–101.0% on anhydrous basis; water content 3.4–4.0%) is qualified for use as a reference standard in reversed-phase HPLC method development, validation, and routine quality control analysis of pharmaceutical formulations [2]. Validated RP-LC methods for cisapride determination in dosage forms have been established, enabling adoption for analytical laboratories requiring a characterized reference material [8]. The monohydrate form's defined water content and specific rotation specification (-1.0° to +1.0°) provide critical identity confirmation parameters that distinguish it from degradation products or structurally related benzamide derivatives . Procurement from vendors providing certificate of analysis documentation with HPLC purity ≥98% and water content within USP limits ensures suitability for compendial testing applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cisapride monohydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.